molecular formula C12H14N2O3 B14882166 1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione

1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione

Cat. No.: B14882166
M. Wt: 234.25 g/mol
InChI Key: TULFSRPATPQGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione is a heterocyclic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with protein targets to modulate their activity and produce therapeutic effects .

Comparison with Similar Compounds

1-Ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

1-ethyl-3-(3-hydroxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C12H14N2O3/c1-2-14-7-10(16)13-11(12(14)17)8-4-3-5-9(15)6-8/h3-6,11,15H,2,7H2,1H3,(H,13,16)

InChI Key

TULFSRPATPQGCK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)NC(C1=O)C2=CC(=CC=C2)O

Origin of Product

United States

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